molecular formula C12H14N2O5S2 B5666234 4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide

4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide

Cat. No. B5666234
M. Wt: 330.4 g/mol
InChI Key: HNFFYUNCMMGOET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves complex reactions including acylation, amidation, and sulfonation processes. For example, the synthesis of 4-hydroxynaphthalen-1-yl derivatives has been achieved through diazotization of sulfonamide derivatives and subsequent coupling with 1-naphthol in alkaline medium, demonstrating the versatility of naphthalene-based compounds in chemical synthesis (El-Gaby et al., 2018).

Molecular Structure Analysis

The molecular structure of naphthalene sulfonamide derivatives, including those similar to 4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide, is characterized by their complex aromatic systems which are essential for their reactivity and interactions. X-ray crystallography and NMR techniques often reveal the presence of intramolecular hydrogen bonding and other structural features critical to their chemical behavior (Daub & Whaley, 1978).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including hydrodesulfurization, demonstrating their potential in catalysis and environmental applications. The reactivity of these compounds is influenced by their aromatic structure and substituents, which can affect their interaction with other molecules and catalysts (Isoda et al., 1996).

Physical Properties Analysis

The physical properties of naphthalene sulfonamide derivatives, such as solubility and melting points, are crucial for their application in different domains. These properties are significantly influenced by the molecular structure and the presence of functional groups, affecting their behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide, including its acidity, basicity, and reactivity towards different reagents, are determined by its molecular structure. Studies on similar compounds reveal their potential as intermediates in the synthesis of dyes, pharmaceuticals, and other chemicals, highlighting the importance of understanding these properties for practical applications (Rufchahi & Gilani, 2012).

properties

IUPAC Name

4-hydroxy-2-N,7-N-dimethylnaphthalene-2,7-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S2/c1-13-20(16,17)9-3-4-11-8(5-9)6-10(7-12(11)15)21(18,19)14-2/h3-7,13-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFYUNCMMGOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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